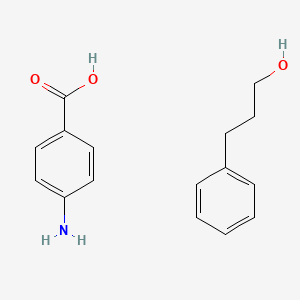
4-Aminobenzoic acid;3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid;3-phenylpropan-1-ol is a compound that combines two distinct chemical entities: 4-Aminobenzoic acid and 3-phenylpropan-1-olIt is a white solid that is slightly soluble in water and is commonly found in nature . 3-Phenylpropan-1-ol is an organic compound with the formula C₉H₁₂O and is known for its use in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
4-Aminobenzoic Acid
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to produce 4-aminobenzoic acid.
Hoffman degradation: This method involves the degradation of the monoamide derived from terephthalic acid.
-
3-Phenylpropan-1-ol
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Aminobenzoic acid can undergo oxidation reactions to form various products.
Reduction: Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid is a common reaction.
Substitution: Both 4-aminobenzoic acid and 3-phenylpropan-1-ol can undergo substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Used in oxidation reactions.
Reducing agents: Used in reduction reactions, such as hydrogenation.
Nucleophiles: Used in substitution reactions.
Major Products
Oxidation products: Various oxidized forms of the compound.
Reduction products: 4-aminobenzoic acid from 4-nitrobenzoic acid.
Substitution products: Various substituted derivatives of the compound.
Scientific Research Applications
4-Aminobenzoic acid;3-phenylpropan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminobenzoic acid;3-phenylpropan-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Aminobenzoic acid;3-phenylpropan-1-ol can be compared with other similar compounds:
4-Aminobenzoic acid: Similar to para-aminobenzoic acid, which has similar chemical properties and applications.
3-Phenylpropan-1-ol: Similar to other phenylpropanol derivatives, which have similar chemical reactivity and industrial applications.
List of Similar Compounds
- Para-aminobenzoic acid
- 2-Phenylpropan-1-ol
- 2-Phenylpropan-2-ol
Properties
CAS No. |
65849-69-6 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-aminobenzoic acid;3-phenylpropan-1-ol |
InChI |
InChI=1S/C9H12O.C7H7NO2/c10-8-4-7-9-5-2-1-3-6-9;8-6-3-1-5(2-4-6)7(9)10/h1-3,5-6,10H,4,7-8H2;1-4H,8H2,(H,9,10) |
InChI Key |
CEWVWDJATMJPLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCO.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


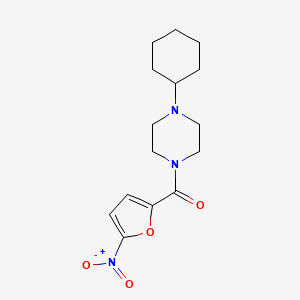
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
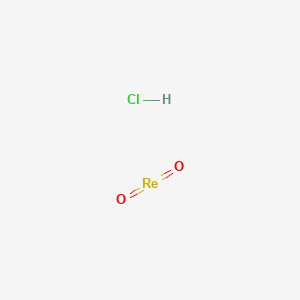
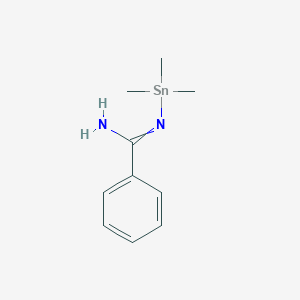

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)


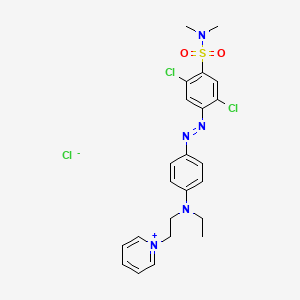
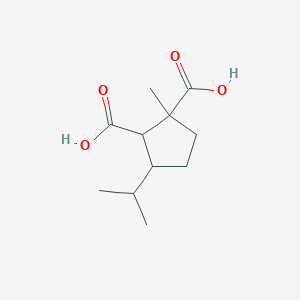
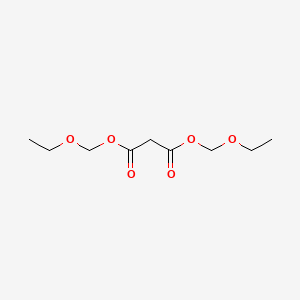
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
